1-[3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]prop-2-en-1-one
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Overview
Description
The compound “1-[3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]prop-2-en-1-one” is a derivative of 1,2,4-triazole . Triazole derivatives are significant heterocyclic compounds that exhibit a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, antioxidant, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including the compound , involves various synthetic routes . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . The reactions to form these complexes deliver paramagnetic species containing two high spin Co (II) centers, and diamagnetic compounds with two low spin Co (III) centers .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are determined by spectroscopic techniques. The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Properties
IUPAC Name |
1-[3-(2-benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-15(21)19-8-9-22-11-14(19)16-17-12-18-20(16)10-13-6-4-3-5-7-13/h2-7,12,14H,1,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJUUWBNCGBBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC1C2=NC=NN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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